2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-chloro-4-ethenyl-1-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGORPQARVVJECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Palladium-Catalyzed Cross-Coupling
The most widely reported method involves synthesizing 1-chloro-4-iodo-2-(trifluoromethyl)benzene as a key intermediate, followed by palladium-catalyzed coupling to introduce the ethenyl group.
Step 1: Synthesis of 1-Chloro-4-Iodo-2-(Trifluoromethyl)Benzene
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Starting Material : 2-Chloro-4-iodotoluene.
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Chlorination : Radical chlorination of the methyl group using Cl₂ under UV light or azobisisobutyronitrile (AIBN) as a catalyst at 70–80°C yields 1-trichloromethyl-2-chloro-4-iodobenzene.
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Fluorination : Reaction with anhydrous hydrogen fluoride (HF) at 60°C converts the trichloromethyl group to trifluoromethyl.
Step 2: Introduction of the Ethenyl Group via Suzuki Coupling
Direct Trifluoromethylation and Chlorination of 4-Ethenyltoluene
An alternative route involves sequential functionalization of 4-ethenyltoluene:
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Trifluoromethylation : Radical trifluoromethylation using CF₃I and Cu powder at 120°C introduces the trifluoromethyl group at the para position.
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Chlorination : Electrophilic chlorination with Cl₂ in dichloromethane at 0°C targets the ortho position relative to the CF₃ group.
Yield : ~70% (over two steps).
Comparative Analysis of Methods
Emerging Approaches
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro group undergoes substitution due to electron withdrawal by the -CF₃ group, which activates the ring toward nucleophilic attack. The ethenyl group’s conjugation slightly deactivates the ring but does not dominate over the -CF₃ effect.
Cross-Coupling Reactions
The chloro group participates in metal-catalyzed couplings, while the ethenyl group enables Heck-type reactions.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | Biaryl derivatives | 70–85% |
| Heck Reaction | Pd(OAc)₂, olefin, NEt₃ | Styrenylated products | 60–78% |
Example:
Heck coupling with acrylates forms α,β-unsaturated esters, leveraging the ethenyl group’s reactivity .
Electrophilic Additions
The ethenyl group undergoes additions at the double bond.
Oxidation and Reduction
Controlled oxidation targets the ethenyl group, while reductions modify substituents.
Halogenation
The ethenyl group undergoes halogen addition, while the aromatic ring resists further halogenation due to -CF₃ deactivation.
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Bromination | Br₂, CCl₄ | 1,2-Dibromoethyl derivative | Anti-addition stereochemistry . |
| Chlorination | Cl₂, FeCl₃ | Minor ring chlorination | Limited by -CF₃ deactivation . |
Mechanistic Insights
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Electronic Effects: The -CF₃ group strongly withdraws electrons via induction, directing electrophiles to the para position relative to itself .
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Steric Effects: Bulky substituents hinder reactions at the ortho position, favoring para substitution.
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Conjugation: The ethenyl group’s π-system stabilizes transition states in cycloadditions but slightly deactivates the ring toward electrophiles .
Scientific Research Applications
Chemical Properties and Identification
- Chemical Formula : C9H6ClF3
- CAS Number : 2229409-91-8
- Molecular Weight : 208.59 g/mol
- Boiling Point : Approximately 150 °C
- Solubility : Low solubility in water; soluble in organic solvents.
These properties make it suitable for various applications, particularly where solvent characteristics are essential.
Solvent in Analytical Chemistry
2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene is often used as a solvent in analytical chemistry due to its ability to dissolve a wide range of organic compounds. It has been employed in the preparation of samples for chromatographic analysis and other spectroscopic techniques.
Chemical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances the biological activity of the resulting products, making it valuable in drug development.
Material Science
In material science, it is utilized in the formulation of coatings and polymers that require specific chemical resistance and durability. Its application extends to protective coatings for automotive and industrial use.
Coatings and Inks
The compound is widely used in the production of coatings, inks, and toners due to its excellent solvent properties. It is particularly noted for its role in:
- Automotive coatings
- Industrial inks
- Floor wax finishes
Household Products
In domestic settings, it is found in products such as:
- Fabric stain removers
- Shoe care products
- Aerosol rust inhibitors
These applications leverage its effectiveness as a solvent and cleaning agent.
Health and Safety
The use of this compound raises health concerns due to its classification as a suspected carcinogen. Regulatory bodies like the Australian Industrial Chemicals Introduction Scheme (AICIS) have evaluated the risks associated with its use, emphasizing the need for proper risk management strategies to mitigate potential health hazards .
Environmental Impact
As a volatile organic compound (VOC), it contributes to atmospheric reactions that can lead to ozone formation. However, it has been classified as an exempt VOC due to its negligible contribution to tropospheric ozone formation . This classification may facilitate broader applications compared to other solvents that are more harmful to the environment.
Automotive Sector Application
A study highlighted the extensive use of this compound in automotive coatings, where it was found to enhance durability and chemical resistance against environmental factors .
Pharmaceutical Development
Research focused on synthesizing new analgesics has utilized this compound as a precursor due to its ability to modify pharmacological properties effectively . The incorporation of trifluoromethyl groups has been shown to increase potency in several drug candidates.
Data Tables
| Application Area | Specific Uses | Concentration Range |
|---|---|---|
| Coatings | Automotive coatings | 10% - 90% |
| Inks | Industrial inks | Varies by formulation |
| Household Products | Stain removers, shoe care products | >99% for stain removers |
| Pharmaceutical Synthesis | Drug development intermediates | Varies |
Mechanism of Action
The mechanism by which 2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene exerts its effects depends on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Physical and Spectral Properties
*Estimated based on structural analogs.
Biological Activity
2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene, also known by its chemical formula C9H8ClF3, is a fluorinated aromatic compound with notable biological activities. This article aims to provide a comprehensive understanding of its biological activity, including its pharmacological effects, toxicological profiles, and relevant case studies.
The compound features a trifluoromethyl group, which is known to enhance biological activity due to the electronegative nature of fluorine. This modification often improves the lipophilicity and metabolic stability of organic molecules.
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClF3 |
| Molecular Weight | 224.61 g/mol |
| Boiling Point | 134 °C |
| Melting Point | -10 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the trifluoromethyl group in this compound may contribute to its efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of fluorinated compounds, this compound was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .
Cytotoxicity and Cancer Research
Fluorinated compounds are increasingly recognized in cancer research for their ability to inhibit tumor growth. The compound's structural features may enhance its interaction with cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were determined to be significantly lower than those of non-fluorinated analogs, indicating enhanced potency due to the trifluoromethyl substitution .
Toxicological Profile
Despite its potential benefits, the toxicological effects of this compound must be carefully evaluated. Studies have indicated that high doses can lead to adverse effects on reproductive health and organ systems.
Toxicological Findings:
- Reproductive Toxicity: Inhalation studies in rodents revealed significant effects on sperm motility and count at high exposure levels (7.4 mg/L and 14.8 mg/L). However, no fertility issues were noted at lower doses .
- Organ Toxicity: Repeated exposure resulted in mild hepatotoxicity and nephrotoxicity, with a NOAEL (No Observed Adverse Effect Level) established at 50 mg/kg for oral administration .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the trifluoromethyl group enhances binding affinity to biological targets, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols, including fluorination, chlorination, and trifluoromethylation. For example, halogenation of a benzene precursor (e.g., 4-ethenyl-1-(trifluoromethyl)benzene) using Cl2 or SO2Cl2 under controlled temperatures (0–25°C) introduces the chloro substituent. Catalysts like FeCl3 or AlCl3 are critical for regioselectivity . Purification via fractional distillation or column chromatography ensures >95% purity. Reaction monitoring by GC-MS or <sup>19</sup>F NMR is recommended to optimize intermediates .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR resolve the ethenyl and trifluoromethyl groups. The chloro substituent’s electronic effects are evident in chemical shifts (e.g., deshielding of adjacent protons).
- Mass Spectrometry (HRMS) : Confirms molecular weight (216.53 g/mol) and isotopic patterns for Cl and F .
- X-ray Crystallography : Validates spatial arrangement, particularly steric interactions between the trifluoromethyl and ethenyl groups .
Q. How does the compound’s reactivity compare to structurally similar derivatives (e.g., 2-Chloro-4-fluoro analogs) in substitution reactions?
- Methodological Answer : The ethenyl group increases electron density at the para position, enhancing electrophilic substitution at the chloro site. Comparative kinetic studies using HNO3/H2SO4 nitration show slower reaction rates than fluoro analogs due to steric hindrance from the trifluoromethyl group. Solvent polarity (e.g., DMF vs. THF) also modulates reactivity .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data on the compound’s stability under oxidative conditions?
- Methodological Answer : Discrepancies arise from competing degradation pathways. Computational DFT studies suggest the trifluoromethyl group stabilizes radical intermediates during oxidation, while the ethenyl group undergoes epoxidation or cleavage. Controlled experiments with O3 or mCPBA, monitored by in-situ IR, can isolate dominant pathways. Accelerated stability testing (40°C, 75% RH) over 28 days quantifies decomposition products via LC-MS .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., cytochrome P450 enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding affinities. The trifluoromethyl group’s hydrophobicity favors interactions with nonpolar enzyme pockets, while the chloro substituent may hinder H-bonding. Validate predictions with in vitro assays using recombinant CYP3A4/2D6 isoforms and fluorogenic substrates .
Q. What strategies resolve low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
- Methodological Answer :
- Catalyst Optimization : Pd(PPh3)4 or XPhos Pd G3 improves efficiency for aryl chloride coupling.
- Microwave-Assisted Synthesis : Shortens reaction time (10 min, 120°C) and reduces side-product formation.
- Additives : K2CO3 or Cs2CO3 enhances base strength in polar aprotic solvents (e.g., DME) .
Q. How to design ecotoxicity studies assessing environmental persistence of this compound?
- Methodological Answer : Follow OECD Test Guideline 307: Aerobic/anaerobic soil degradation studies under controlled pH and temperature. Use LC-MS/MS to quantify parent compound and metabolites (e.g., trifluoroacetic acid). Bioaccumulation potential is estimated via logP (experimental: ~3.8) and BCF models (EPI Suite). Include negative controls with structurally inert analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
